molecular formula C57H104O9 B1246331 Triricinolein CAS No. 2540-54-7

Triricinolein

Cat. No. B1246331
CAS RN: 2540-54-7
M. Wt: 933.4 g/mol
InChI Key: ZEMPKEQAKRGZGQ-VBJOUPRGSA-N
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Description

Triricinolein is a triglyceride formed by acylation of the three hydroxy groups of glycerol with ricinoleic acid1. It is the main constituent of castor oil12. It is known to modify the condition of the skin when it is damaged or dry by reducing flaking and restoring elasticity3.



Synthesis Analysis

Triricinolein is synthesized from castor oil, which is rich in hydroxylated fatty acids (ricinoleic acid, 89-92%)4. Several methods or reaction pathways are employed in the preparation procedure, such as the Twitchell and Colgate-Emery processes, as well as the alkaline catalyzed, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis4. The most effective technique was the hydrolysis through the use of the enzyme lipozyme TL IM4.



Molecular Structure Analysis

Triricinolein has a molecular formula of C57H104O915. It is formed by acylation of the three hydroxy groups of glycerol with ricinoleic acid, ( (9 Z ,12 R )-12-hydroxydec-9-enoic acid)1.



Chemical Reactions Analysis

Triricinolein is a component of castor oil, which is a chemically complex mixture of triacylglycerols (TAGs). Nine TAGs were identified in castor oil, wherein triricinolein constituted ~81% of the total TAG content6.



Physical And Chemical Properties Analysis

Triricinolein has a molecular weight of 933.457. It has a strong lipophilic character and is identified as an occlusive ingredient; it is generally composed of oily and fatty materials that remain on the skin surface and reduce trans epidermal water loss3.


Scientific Research Applications

Lipase-Catalyzed Methanolysis and Esterification

Triricinolein has been a focal point in studies involving lipase-catalyzed reactions. One study demonstrated the lipase-catalyzed methanolysis of triricinolein to produce 1,2(2,3)-diricinolein, a significant process in lipid biosynthesis. The study identified optimal parameters and found that Penicillium roquefortii lipase in diisopropyl ether was optimal for this synthesis, offering insights into lipid processing and potential industrial applications (Turner et al., 2003). A related study built on this by using lipase-catalyzed esterification of 2-monoricinolein, derived from triricinolein, to synthesize 1,2(2,3)-diricinolein. This approach showcased a method for producing significant compounds for studying lipid metabolism in oilseeds, marking a notable contribution to understanding lipid biosynthesis pathways (Turner et al., 2006).

Mass Spectrometry Analysis of Acylglycerols

In-depth mass spectrometry studies have shed light on the molecular composition and structure of acylglycerols in relation to triricinolein. For instance, a study identified new minor molecular species of acylglycerols less polar than triricinolein, expanding the understanding of the molecular diversity in castor oil and its derivatives (Lin & Chen, 2012). Another study successfully identified a novel acylglycerol, (12-ricinoleoylricinoleoyl)diricinoleoylglycerol, in castor oil, marking the first identification of a tetra-acylglycerol subclass in a natural source. This discovery not only extended the understanding of lipid structures but also highlighted the biosynthesis pathways in castor bean (Lin et al., 2006).

Molecular Motion Mechanisms in Crystals

Triricinolein has also been studied in the context of molecular motion in crystals. Research focusing on molecular motion mechanisms identified how topological solitons in triricinolein molecules impact the reorientation of hydroxyl groups, shedding light on the complex dynamics within the molecular structure. This understanding is crucial for comprehending the physicochemical properties of triricinolein and related compounds (Lazarenko et al., 2020).

Safety And Hazards

Triricinolein is used in cosmetics as occlusive skin-conditioning agents and/or nonaqueous viscosity-increasing agents8. It is not associated with significant irritation in rabbit skin8.


properties

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051926
Record name Glyceryl triricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triricinolein

CAS RN

2540-54-7
Record name Ricinoleic acid triglyceride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2540-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl triricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL TRIRICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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